D-Talitol

Übersicht

Beschreibung

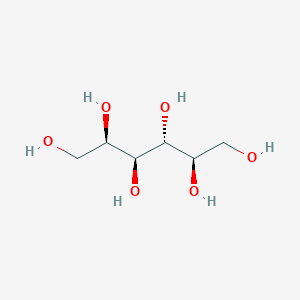

D-Talitol is a hexitol, specifically a six-carbon sugar alcohol, with the chemical formula C6H14O6. It is a naturally occurring compound found as a metabolic product of various monosaccharides. This compound is known for its sweet taste, which is approximately 45% as sweet as sucrose. It is non-nutritive and does not contribute to tooth decay, making it a popular choice as a sugar substitute .

Wissenschaftliche Forschungsanwendungen

D-Talitol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: this compound is used as a chiral building block in organic synthesis. Its multiple hydroxyl groups make it a versatile intermediate for the synthesis of complex molecules.

Biology: In biological research, this compound is used as a substrate to study enzyme activities and metabolic pathways involving sugar alcohols.

Industry: this compound is used as a non-nutritive sweetener in food products.

Wirkmechanismus

Target of Action

D-Talitol, also known as D-Altritol, is a biochemical reagent used in life science research It’s worth noting that this compound is structurally similar to d-allose, which has been shown to have significant inhibitory effects on cancer cell proliferation .

Mode of Action

D-Allose has been shown to inhibit cancer cell proliferation in a dose-dependent manner .

Biochemical Pathways

It’s known that the formation of d-tagatose, a related compound, involves two biochemical steps: the reduction of d-psicose to this compound and the oxidation of this compound to d-tagatose .

Pharmacokinetics

It’s worth noting that the therapeutic value of many organoselenium compounds, which are structurally similar to this compound, is often hampered by low solubility in aqueous solutions, which prevents them from reaching therapeutically relevant doses in plasma .

Result of Action

D-allose, a structurally similar compound, has been shown to cause a moderate g2/m arrest in the cell cycle, up-regulation of cdk inhibitors p21 and p27 levels, and the induction of apoptosis in ovcar-3 cells .

Action Environment

It’s known that this compound can be stored under recommended conditions as mentioned in the certificate of analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

D-Talitol can be synthesized through the reduction of D-xylose using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an aqueous solution at room temperature. The reduction process converts the aldehyde group of D-xylose into a primary alcohol group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves the catalytic hydrogenation of D-xylose. This process uses a metal catalyst, such as nickel or ruthenium, under high pressure and temperature conditions. The hydrogenation reaction efficiently converts D-xylose to this compound, which is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

D-Talitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using mild oxidizing agents like bromine water or nitric acid to form corresponding aldonic acids.

Reduction: As mentioned earlier, this compound is produced by the reduction of D-xylose using sodium borohydride.

Major Products Formed

Oxidation: The oxidation of this compound results in the formation of D-altronic acid.

Reduction: The reduction of D-xylose forms this compound.

Substitution: Substitution reactions can yield various derivatives of this compound, depending on the substituents introduced.

Vergleich Mit ähnlichen Verbindungen

D-Talitol is similar to other hexitols, such as D-sorbitol, D-mannitol, and D-iditol. it has unique properties that distinguish it from these compounds.

D-Sorbitol: Like this compound, D-sorbitol is a sugar alcohol used as a sweetener. D-sorbitol is more commonly used in the food industry and has a higher sweetness level compared to this compound.

D-Mannitol: D-Mannitol is another hexitol used as a sweetener and in medical applications as a diuretic. It has different metabolic pathways and applications compared to this compound.

D-Iditol: D-Iditol is less commonly used than this compound and has different physical and chemical properties.

Biologische Aktivität

D-Talitol, a sugar alcohol derived from D-talose, is gaining attention for its biological activities, particularly in the context of its laxative effects and potential therapeutic applications. This compound has been studied for its enzymatic interactions and antioxidant properties, revealing a multifaceted role in biological systems.

1. Laxative Effects

This compound has been investigated for its laxative properties, particularly in animal models. Research indicates that it exhibits significant laxative effects, comparable to other rare sugar alcohols. A study demonstrated that at a dosage of 9.9 g/kg, this compound caused notable diarrhea in mice, which was attributed to increased water content in the intestinal lumen and accelerated intestinal transit .

| Dosage (g/kg) | Observed Effect |

|---|---|

| 4.95 | Onset of diarrhea |

| 9.9 | Significant laxative effect |

This suggests that this compound may be beneficial as a monosaccharide laxative, potentially useful for treating constipation.

2. Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of derivatives of this compound, particularly 1,4-anhydro-4-seleno-D-talitol (SeTal). SeTal has shown promising results as a scavenger of reactive oxygen species (ROS) in vitro and in human plasma. It effectively neutralizes harmful oxidants such as hypochlorous acid (HOCl) and peroxynitrite (ONOOH), converting into less harmful selenoxide derivatives that can be reduced back to selenide by cellular thiols like glutathione .

3. Enzymatic Studies

This compound and its derivatives have also been examined for their interactions with various enzymes. For instance, the compound's ability to inhibit glycosidase enzymes has been documented, suggesting potential applications in managing conditions related to carbohydrate metabolism. The structural features of this compound appear critical for its inhibitory activity against these enzymes .

Case Study: Laxative Efficacy

In a controlled study on the laxative effects of rare sugar alcohols including this compound:

- Objective : To evaluate the efficacy of this compound as a laxative.

- Methodology : Mice were administered varying doses of this compound, and subsequent physiological responses were recorded.

- Findings : Significant increases in intestinal water content and transit times were noted at higher dosages, confirming the compound's effectiveness as a laxative .

Case Study: Antioxidant Properties

A study focusing on SeTal explored its potential therapeutic applications:

- Objective : To assess the antioxidant activity of SeTal in biological systems.

- Methodology : In vitro assays were conducted to measure the scavenging activity against various oxidants.

- Findings : SeTal exhibited high selectivity and effectiveness in neutralizing ROS, indicating its potential use in wound healing and other oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-KAZBKCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder. | |

| Record name | Altritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

643-03-8, 5552-13-6 | |

| Record name | D-Altritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Altritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-ALTRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BXR29EKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-Altritol?

A1: D-Altritol's molecular formula is C6H14O6, and its molecular weight is 182.17 g/mol.

Q2: Is there any spectroscopic data available for D-Altritol?

A2: Yes, studies have used techniques like 13C nuclear magnetic resonance spectroscopy (NMR) to analyze D-Altritol. [] Researchers observed changes in 13C signals due to D-Altritol in marine macroalga Himanthalia elongata when exposed to different carbon sources, illustrating its metabolic activity. [] Additionally, circular dichroism (CD) studies investigated the conformation of a D-Altritol derivative, 1,2:5,6-di-O-isopropylidene-D-altritol, through its thionocarbonate derivative. []

Q3: How does D-Altritol perform under various conditions?

A3: While specific data on D-Altritol's stability under different conditions is limited in the provided research, its use in various chemical reactions suggests a degree of stability. For instance, it serves as a starting material for synthesizing selenium-containing compounds like 1,4-anhydro-5-seleno-D-talitol (SeTal). []

Q4: Has computational chemistry been applied to study D-Altritol?

A5: Molecular dynamics (MD) simulations using AMBER 4.1 were employed to investigate the conformation and stability of single-stranded D-altritol nucleic acid (ANA) and its complex with RNA. [] These simulations revealed that the axial orientation of the 3'-OH group in ANA contributes to the stability of the ANA-RNA complex and a more preorganized single-stranded ANA chain. []

Q5: How do structural modifications of D-Altritol affect its activity?

A6: Research on D-Altritol analogues provides valuable insights into structure-activity relationships. For instance, 1,4-dideoxy-1,4-imino-D-talitol, an open-chain analogue of swainsonine (an α-mannosidase inhibitor) where the ring oxygen is replaced with a nitrogen, exhibits weaker inhibition of lysosomal α-mannosidase compared to swainsonine. [] This suggests the importance of the ring structure for optimal inhibitory activity. Furthermore, 2,5-Anhydro-1-deoxy-1-phosphono-D-altritol, an isosteric analogue of α-D-ribofuranose 1-phosphate, displayed no inhibition of purine nucleoside phosphorylase. [, ] This highlights the specificity of the natural substrate and the impact of structural changes on biological activity.

Q6: What is the efficacy of D-Altritol in biological systems?

A8: Research indicates that D-Altritol might have an inhibitory effect on cancer cell proliferation. Studies on human ovarian carcinoma cells (OVCAR-3 cell line) showed that D-Altritol significantly inhibits cell growth in a dose-dependent manner. [] This inhibition is associated with cell cycle arrest in the G2/M phase, upregulation of cyclin-dependent kinase inhibitors p21 and p27, and induction of apoptosis. [] Another study demonstrated a similar inhibitory effect of D-allose on the proliferation of various cancer cell lines, suggesting its potential as an adjuvant therapeutic agent. []

Q7: Does D-Altritol impact intestinal function?

A9: In mice, D-Altritol exhibits a laxative effect, increasing small intestinal transit and luminal water content in the small intestine and cecum. [] This effect, observed alongside other rare sugar alcohols like D-talitol and L-iditol, suggests potential applications for treating constipation. []

Q8: What resources are available for D-Altritol research?

A11: The Enzyme Function Initiative (EFI) provides valuable bioinformatics web tools, such as the EFI-Enzyme Similarity Tool and the EFI-Genome Neighborhood Tool, which can assist in characterizing enzymes and metabolic pathways related to D-Altritol and its analogues. [] These tools prove particularly valuable for annotating proteins with previously unknown functions. []

Q9: What are the key milestones in D-Altritol research?

A12: A significant milestone in D-Altritol research is the discovery of novel metabolic pathways for its catabolism in Agrobacterium tumefaciens C58. [] This discovery led to the identification of previously unknown enzymatic reactions and provided valuable insights into D-Altritol's role in biological systems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.